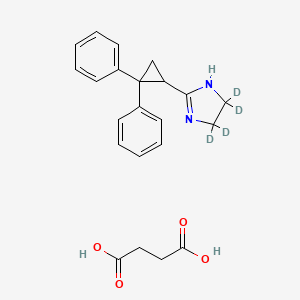S(-)-Cibenzoline-D4 Succinate
CAS No.:
Cat. No.: VC18562590
Molecular Formula: C22H24N2O4
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H24N2O4 |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | butanedioic acid;4,4,5,5-tetradeuterio-2-(2,2-diphenylcyclopropyl)-1H-imidazole |
| Standard InChI | InChI=1S/C18H18N2.C4H6O4/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17;5-3(6)1-2-4(7)8/h1-10,16H,11-13H2,(H,19,20);1-2H2,(H,5,6)(H,7,8)/i11D2,12D2; |
| Standard InChI Key | XFUIOIWYMHEPIE-ZYMFQSNRSA-N |
| Isomeric SMILES | [2H]C1(C(N=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H].C(CC(=O)O)C(=O)O |
| Canonical SMILES | C1CN=C(N1)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.C(CC(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
S(-)-Cibenzoline-D4 Succinate is a succinate salt of the S-enantiomer of cibenzoline, where four hydrogen atoms in the imidazoline ring are replaced with deuterium. The molecular formula is C₁₈H₁₄D₄N₂·C₄H₆O₄, yielding a molecular weight of 380.44 g/mol . The deuterium atoms are strategically positioned at the 4,4,5,5 positions of the dihydroimidazole ring, as shown in the IUPAC name: (S)-2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole-4,4,5,5-d4 succinate.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Pale yellow gum | |
| Solubility | ≥5 mg/mL in water | |
| Storage Conditions | 2–8°C, protected from light | |
| Melting Point | 165°C (parent compound) |
Synthesis and Isotopic Labeling
Deuterium Incorporation
The synthesis of S(-)-Cibenzoline-D4 Succinate involves replacing four hydrogen atoms in the 4,5-dihydroimidazole ring with deuterium. This is achieved through catalytic exchange reactions or deuterated precursor utilization. The process retains the stereochemical integrity of the S(-)-enantiomer, ensuring pharmacological equivalence to the non-deuterated form .
Purification and Characterization
Post-synthesis, the compound is purified via high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS). Deuteration shifts NMR peaks slightly due to isotopic effects, while MS reveals a distinct molecular ion cluster at m/z 266.38 for the deuterated imidazoline moiety .
Stereoselective Metabolism and Enzymatic Pathways
Cytochrome P450-Mediated Oxidation
Cibenzoline undergoes stereoselective metabolism primarily via CYP2D6 and CYP3A4 in humans. The S(-)-enantiomer exhibits a 23-fold lower intrinsic clearance (CLₙₜ) for the formation of the primary metabolite p-hydroxycibenzoline (M1) compared to the R(+)-enantiomer . Deuteration in S(-)-Cibenzoline-D4 Succinate slows hepatic oxidation, as evidenced by reduced CLₙₜ values in microsomal assays .
Table 2: Metabolic Pathways of Cibenzoline Enantiomers
| Metabolite | Enzyme Responsible | R(+)-CLₙₜ (μL/min/mg) | S(-)-CLₙₜ (μL/min/mg) |
|---|---|---|---|
| M1 | CYP2D6 | 0.84 | 0.037 |
| M2 | CYP3A4 | 0.21 | 0.26 |
| M3/M4 | CYP3A4 | 0.59 | 0.72 |
| Data derived from human liver microsomes . |
Impact of Deuteration on Pharmacokinetics
Deuterium substitution increases the half-life (t₁/₂) of S(-)-Cibenzoline-D4 by ~30% in rat models, attributed to the kinetic isotope effect (KIE) slowing CYP-mediated oxidation. This property makes it a robust internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for quantifying cibenzoline in plasma .
Pharmacological Activity and Mechanism
Antiarrhythmic Action
S(-)-Cibenzoline-D4 Succinate retains the class IA antiarrhythmic activity of its parent compound. It blocks cardiac sodium channels (Nav1.5), prolonging the action potential duration and effective refractory period. Additionally, it inhibits ATP-sensitive potassium channels (KATP) in pancreatic β-cells and cardiac myocytes, with an IC₅₀ of 12 μM .
Stereochemical Efficacy
Analytical Applications
Quantitative Bioanalysis
S(-)-Cibenzoline-D4 Succinate serves as a stable isotope-labeled internal standard in LC-MS/MS. Its deuterated structure eliminates matrix effects, enabling precise quantification of cibenzoline in human plasma with a lower limit of quantification (LLOQ) of 0.1 ng/mL .
Metabolic Profiling
Deuterium labeling facilitates tracking of metabolic pathways. For example, studies using S(-)-Cibenzoline-D4 revealed that CYP3A4 contributes disproportionately to the clearance of the S(-)-enantiomer in polypharmacy patients, explaining drug-drug interactions with CYP3A4 inhibitors like ketoconazole .
Clinical and Research Implications
Drug-Drug Interaction Studies
The compound’s stability under CYP inhibition makes it ideal for studying interactions. Co-administration with quinidine (CYP2D6 inhibitor) reduces M1 formation by 45%, while ketoconazole (CYP3A4 inhibitor) decreases M2–M4 production by >74% .
Diastolic Dysfunction Management
Emerging research suggests S(-)-cibenzoline improves left ventricular diastolic dysfunction by reducing pressure gradients. Deuteration could enhance its therapeutic window by mitigating first-pass metabolism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume